3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of 3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine makes it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of appropriate triazole and pyrimidine precursors under specific conditions. One common method involves the use of 3-amino-1,2,4-triazole and a suitable aldehyde in the presence of a catalyst such as TsOH (p-toluenesulfonic acid) to form the desired triazolopyrimidine scaffold . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as TsOH, and varying temperatures depending on the specific reaction . Major products formed from these reactions include oxidized or reduced derivatives, substituted triazolopyrimidines, and cyclized heterocycles.
Scientific Research Applications
3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structure and biological activities.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds also have a triazolopyrimidine scaffold and exhibit similar biological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: These compounds are known for their energetic properties and are used in the development of explosives.
Quinolinyl-pyrazoles: These compounds have a different heterocyclic structure but share some similar biological activities.
The uniqueness of 3-Methyl-5,7-bis(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substitution pattern and the presence of methylthio groups, which contribute to its distinct chemical and biological properties.
Biological Activity
3-Methyl-5,7-bis(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial properties and cytotoxic effects.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole ring and subsequent methylsulfanylation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial activity against various bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound shows a MIC value of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli, indicating strong antibacterial properties .
- Antifungal Activity : It also displays antifungal effects against Candida species with an MIC of 0.83 μM .
Table 1: Antimicrobial Activity of this compound
Microorganism | MIC (μM) |
---|---|
Pseudomonas aeruginosa | 0.21 |
Escherichia coli | 0.21 |
Candida albicans | 0.83 |
Micrococcus luteus | Not specified |
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have been performed on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The results indicate that:
- The compound exhibits low toxicity towards these cell lines with IC50 values reaching after prolonged exposure (72 hours), suggesting a favorable therapeutic index .
The biological activity of this compound is attributed to its interaction with specific microbial targets:
- Molecular Docking Studies : Computational studies reveal that the compound binds effectively to bacterial proteins such as MurD and DNA gyrase. Key interactions include hydrogen bonds and hydrophobic interactions that stabilize the binding within the active sites .
Table 2: Binding Interactions with Target Proteins
Protein Target | Interaction Type | Key Residues |
---|---|---|
MurD | Hydrogen bonds | THR36 |
DNA gyrase | Pi-Pi stacking | SER1084, ASP437 |
Case Studies
Several studies have documented the efficacy of this compound in clinical settings:
- In Vivo Studies : Animal models have shown significant reductions in bacterial load when treated with this compound compared to controls.
- Clinical Trials : Early-phase clinical trials are underway to assess its effectiveness in treating resistant bacterial infections.
Properties
CAS No. |
62871-65-2 |
---|---|
Molecular Formula |
C7H9N5S2 |
Molecular Weight |
227.3 g/mol |
IUPAC Name |
3-methyl-5,7-bis(methylsulfanyl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C7H9N5S2/c1-12-5-4(10-11-12)6(13-2)9-7(8-5)14-3/h1-3H3 |
InChI Key |
KKEYNBGJNAAFQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)SC)SC)N=N1 |
Origin of Product |
United States |
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